

Preclinical Safety and Toxicology of Vit-45 (Ferric Carboxymaltose): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of **Vit-45**, chemically known as ferric carboxymaltose. **Vit-45** is a macromolecular ferric hydroxide carbohydrate complex designed for the intravenous treatment of iron deficiency. The preclinical data package, compiled from a series of in vivo and in vitro studies, demonstrates a favorable safety profile. The primary toxicity observed is related to iron overload in iron-replete animals, a predictable outcome for this class of compounds. No evidence of genotoxicity, carcinogenicity, or adverse effects on reproduction has been found. This document summarizes key quantitative data, details the experimental protocols for pivotal studies, and provides visualizations of relevant pathways and workflows to support further research and development.

Introduction

Vit-45 is a colloidal iron (III) hydroxide complex stabilized by a carbohydrate shell, which allows for the controlled release of iron. This design minimizes the amount of labile, ionic iron in the serum, thereby reducing the potential for oxidative stress and toxicity associated with free iron. The preclinical safety evaluation of **Vit-45** was conducted in accordance with international regulatory guidelines to characterize its toxicological profile, identify potential target organs, and establish a safe clinical starting dose. The studies were designed to assess the effects of



single and repeated doses, as well as to evaluate safety pharmacology, genotoxicity, carcinogenicity, and reproductive toxicity.

Safety Pharmacology

A core battery of safety pharmacology studies was conducted to evaluate the effects of **Vit-45** on vital organ systems, including the central nervous, cardiovascular, and respiratory systems. [1]

Key Findings:

- Central Nervous System (CNS): In an Irwin dose-range study in rats, intravenous administration of Vit-45 at doses of 30 or 90 mg iron/kg had no observable effects on behavior, locomotor activity, or body temperature.[2]
- Cardiovascular System: Two studies in dogs evaluated the cardiovascular effects of Vit-45
 administered via slow infusion or bolus injection at doses of 30 and 90 mg iron/kg. No
 significant adverse effects on cardiovascular parameters, including QT interval and ECG
 morphology, were observed.[2]
- Respiratory and Renal Systems: No significant adverse effects on respiratory or renal function were noted in the safety pharmacology studies.

Experimental Protocol: Cardiovascular Safety in Dogs

- Objective: To assess the potential effects of intravenously administered Vit-45 on cardiovascular parameters in conscious telemetered Beagle dogs.
- Animal Model: Male and female Beagle dogs (n=4 per sex).
- Dosing: A single intravenous infusion of Vit-45 at dose levels of 0 (vehicle control), 30, and 90 mg iron/kg.
- Parameters Monitored: Continuous recording of electrocardiogram (ECG), heart rate, and arterial blood pressure pre-dose and for 24 hours post-dose. Clinical observations were performed at regular intervals.



 Data Analysis: Changes from baseline in cardiovascular parameters were calculated and statistically analyzed.

Toxicology

A comprehensive set of toxicology studies was performed in various species to assess the potential toxicity of **Vit-45** following acute and repeated administration.

Acute Toxicity

Single-dose toxicity studies were conducted in mice, rats, and dogs to determine the maximum non-lethal dose and to identify potential acute toxic effects.

Table 1: Summary of Acute Toxicity Data for Vit-45

Species	Route of Administration	LD50 (mg iron/kg)	Key Observations
Mouse	Intravenous (bolus)	~2000	Enlarged spleen at maximal doses.[2]
Rat	Intravenous (bolus)	>1000 (non-lethal dose)	Enlarged spleen at maximal doses.[2]
Dog	Intravenous (bolus)	Not determined	Increased plasma transaminases and alkaline phosphatase at doses from 60 to 240 mg iron/kg.[2]

Repeated-Dose Toxicity

Repeated-dose toxicity studies of up to 26 weeks in duration were performed in rats and dogs. The primary findings were related to iron accumulation in organs of the reticuloendothelial system (RES), particularly the liver, spleen, and kidneys, which is an expected consequence of administering high doses of iron to iron-replete animals.

Table 2: Summary of Repeated-Dose Toxicity Studies for Vit-45



Species	Duration	Dosing Schedule	Route	NOAEL (mg iron/kg/w eek)	LOAEL (mg iron/kg/w eek)	Key Findings at LOAEL and Above
Rat	13 weeks	Thrice weekly (bolus)	IV	-	30	Iron deposition in liver, spleen, kidneys.
Rat	26 weeks	Once weekly (infusion)	IV	-	9	Iron deposition in liver, spleen, kidneys.
Dog	13 weeks	Once weekly (infusion) or Thrice weekly (bolus)	IV	9	30	Iron deposition in liver, spleen, kidneys.
Dog	26 weeks	Thrice weekly (bolus)	IV	9	30	Iron deposition in liver, spleen, kidneys.

NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level

Experimental Protocol: 13-Week Intravenous Toxicity Study in Rats

• Objective: To evaluate the potential toxicity of **Vit-45** following repeated intravenous administration to rats for 13 weeks.

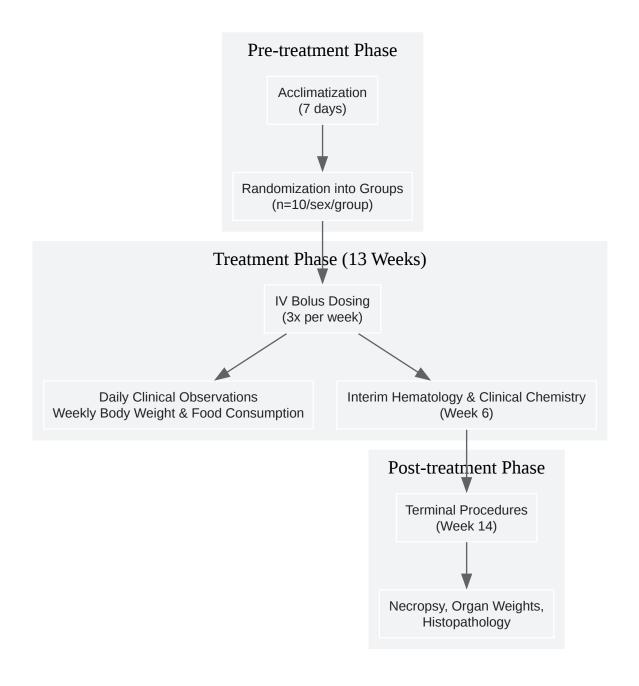
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- Animal Model: Sprague-Dawley rats (10/sex/group).
- Dosing: Vit-45 administered via intravenous bolus injection three times per week for 13 weeks at dose levels of 0 (vehicle control), 3, 9, and 30 mg iron/kg/week.
- Parameters Evaluated: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.
- Data Analysis: Statistical analysis of quantitative data was performed to compare treated groups with the control group.





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Caption: Experimental workflow for a 13-week repeated-dose toxicity study.

Genotoxicity

Vit-45 was evaluated in a battery of in vitro and in vivo genotoxicity assays to assess its potential to induce gene mutations or chromosomal damage.

Table 3: Summary of Genotoxicity Studies for Vit-45



Assay Type	Test System	Metabolic Activation	Result
Gene Mutation	S. typhimurium (Ames test)	With and without S9	Negative
Chromosomal Aberration	In vivo Micronucleus Test (Rodent)	N/A	Negative

Key Findings: **Vit-45** did not show any evidence of mutagenic or clastogenic potential in the conducted studies.[1]

Experimental Protocol: In Vivo Rodent Micronucleus Assay (OECD 474)

- Objective: To determine if Vit-45 induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts.
- Animal Model: Male and female mice (e.g., C57BL/6), 5 per sex per group.
- Dosing: Test article administered via intravenous injection, typically on two consecutive days.
 Dose levels are based on a preliminary range-finding study, with the highest dose being the maximum tolerated dose (MTD). A vehicle control and a known clastogen (e.g., cyclophosphamide) as a positive control are included.
- Sample Collection: Bone marrow is collected from the femurs approximately 24 hours after the final dose.
- Analysis: Bone marrow smears are prepared and stained (e.g., with Giemsa). The frequency
 of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least
 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also
 calculated as a measure of cytotoxicity.
- Data Interpretation: A positive result is a statistically significant, dose-related increase in the frequency of MN-PCEs in treated groups compared to the vehicle control.

Carcinogenicity



Long-term carcinogenicity studies in rodents have not been conducted, which is often the case for intravenous iron replacement products intended for intermittent use. The negative results from the genotoxicity battery, along with the understanding that **Vit-45** is composed of an iron core and a carbohydrate shell that degrades to endogenous components, suggest a low risk of carcinogenicity.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies were conducted in rats and rabbits to assess the potential effects of **Vit-45** on fertility and embryo-fetal development.

Key Findings:

- Fertility and Early Embryonic Development (Rat): No adverse effects on male or female fertility were observed.
- Embryo-Fetal Development (Rat and Rabbit): Vit-45 was not found to be teratogenic in either species. Studies with radio-labelled Vit-45 demonstrated a barrier function of the placenta.[1]
- Lactation: A low transfer of iron from Vit-45 into the milk of lactating rats was observed.[1]

Experimental Protocol: Embryo-Fetal Development Study (ICH S5(R3))

- Objective: To detect adverse effects on the pregnant female and the development of the embryo and fetus following administration of **Vit-45** during the period of organogenesis.
- Animal Models: Pregnant Sprague-Dawley rats and New Zealand White rabbits.
- Dosing: Daily intravenous administration of Vit-45 from gestation day 6 through 17 for rats and gestation day 6 through 18 for rabbits. At least three dose levels and a concurrent control group are used.
- Evaluations:
 - Maternal: Clinical signs, body weight, food consumption, and terminal examination of uterine contents (number of corpora lutea, implantations, resorptions, live and dead



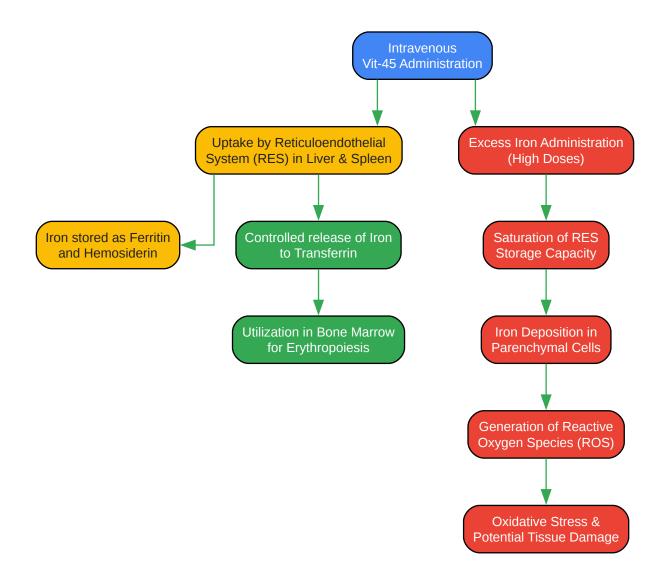
fetuses).

- Fetal: Body weight, sex, and detailed external, visceral, and skeletal examinations for malformations and variations.
- Data Analysis: The incidence of findings is compared between treated and control groups.

Mechanism of Toxicity: Iron Overload and Oxidative Stress

The primary mechanism of toxicity observed in preclinical studies with **Vit-45** is iron overload. This occurs when the administered iron exceeds the storage capacity of the reticuloendothelial system (RES), leading to iron deposition in parenchymal tissues. This excess iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and potential tissue damage.





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Caption: Vit-45 iron metabolism and potential toxicity pathway.

Conclusion

The preclinical safety and toxicology data for **Vit-45** (ferric carboxymaltose) demonstrate a well-characterized and predictable safety profile. The toxicity observed in nonclinical species is primarily a consequence of iron overload, an expected pharmacological effect when administering high doses of an iron supplement to iron-replete animals. **Vit-45** is non-genotoxic and has shown no adverse effects on reproductive function or embryo-fetal development in animal studies. The comprehensive safety pharmacology studies revealed no adverse effects on major physiological functions. This robust preclinical data package supports the safe use of **Vit-45** in the intended clinical setting for the treatment of iron deficiency.



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